Cas no 852134-62-4 (1-6-(4-methoxyphenyl)-3-methylimidazo2,1-b1,3thiazole-2-carbonyl-2,3-dihydro-1H-indole)

1-6-(4-methoxyphenyl)-3-methylimidazo2,1-b1,3thiazole-2-carbonyl-2,3-dihydro-1H-indole structure
852134-62-4 structure
商品名:1-6-(4-methoxyphenyl)-3-methylimidazo2,1-b1,3thiazole-2-carbonyl-2,3-dihydro-1H-indole
CAS番号:852134-62-4
MF:C22H19N3O2S
メガワット:389.470163583755
CID:5555516

1-6-(4-methoxyphenyl)-3-methylimidazo2,1-b1,3thiazole-2-carbonyl-2,3-dihydro-1H-indole 化学的及び物理的性質

名前と識別子

    • Methanone, (2,3-dihydro-1H-indol-1-yl)[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl]-
    • 1-6-(4-methoxyphenyl)-3-methylimidazo2,1-b1,3thiazole-2-carbonyl-2,3-dihydro-1H-indole
    • インチ: 1S/C22H19N3O2S/c1-14-20(21(26)24-12-11-16-5-3-4-6-19(16)24)28-22-23-18(13-25(14)22)15-7-9-17(27-2)10-8-15/h3-10,13H,11-12H2,1-2H3
    • InChIKey: YCDIEINJGZSCNU-UHFFFAOYSA-N
    • ほほえんだ: C(N1C2=C(C=CC=C2)CC1)(C1SC2=NC(C3=CC=C(OC)C=C3)=CN2C=1C)=O

1-6-(4-methoxyphenyl)-3-methylimidazo2,1-b1,3thiazole-2-carbonyl-2,3-dihydro-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0650-0246-50mg
1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole
852134-62-4 90%+
50mg
$160.0 2023-07-05
Life Chemicals
F0650-0246-10mg
1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole
852134-62-4 90%+
10mg
$79.0 2023-07-05
Life Chemicals
F0650-0246-25mg
1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole
852134-62-4 90%+
25mg
$109.0 2023-07-05
Life Chemicals
F0650-0246-5mg
1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole
852134-62-4 90%+
5mg
$69.0 2023-07-05
Life Chemicals
F0650-0246-40mg
1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole
852134-62-4 90%+
40mg
$140.0 2023-07-05
Life Chemicals
F0650-0246-15mg
1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole
852134-62-4 90%+
15mg
$89.0 2023-07-05
Life Chemicals
F0650-0246-20μmol
1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole
852134-62-4 90%+
20μl
$79.0 2023-07-05
Life Chemicals
F0650-0246-4mg
1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole
852134-62-4 90%+
4mg
$66.0 2023-07-05
Life Chemicals
F0650-0246-1mg
1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole
852134-62-4 90%+
1mg
$54.0 2023-07-05
Life Chemicals
F0650-0246-10μmol
1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole
852134-62-4 90%+
10μl
$69.0 2023-07-05

1-6-(4-methoxyphenyl)-3-methylimidazo2,1-b1,3thiazole-2-carbonyl-2,3-dihydro-1H-indole 関連文献

1-6-(4-methoxyphenyl)-3-methylimidazo2,1-b1,3thiazole-2-carbonyl-2,3-dihydro-1H-indoleに関する追加情報

Introduction to 1-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl-2,3-dihydro-1H-indole (CAS No. 852134-62-4)

1-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl-2,3-dihydro-1H-indole (CAS No. 852134-62-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indoles and features a unique structural framework that includes a substituted imidazothiazole moiety. The combination of these functional groups endows the molecule with a range of biological activities, making it a promising candidate for various therapeutic applications.

The 4-methoxyphenyl substituent and the 3-methylimidazo[2,1-b][1,3]thiazole core are key structural elements that contribute to the compound's pharmacological profile. The methoxy group on the phenyl ring enhances the lipophilicity and stability of the molecule, while the imidazothiazole ring system provides a scaffold for interactions with biological targets. These features collectively influence the compound's bioavailability, metabolic stability, and target specificity.

Recent studies have highlighted the potential of 1-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl-2,3-dihydro-1H-indole in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its potent anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 1-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl-2,3-dihydro-1H-indole has also exhibited promising antitumor activity. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Specifically, it has been found to inhibit the activation of Akt and ERK signaling pathways, which are frequently dysregulated in various types of cancer.

The pharmacokinetic properties of 1-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl-2,3-dihydro-1H-indole have been extensively studied to optimize its therapeutic potential. Research has shown that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile in animal models. These characteristics are crucial for developing effective oral formulations for clinical use.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl-2,3-dihydro-1H-indole in human subjects. Early results from Phase I trials have indicated that the compound is well-tolerated at therapeutic doses with minimal adverse effects. These findings provide a strong foundation for advancing to Phase II trials to further assess its therapeutic benefits.

The synthesis of 1-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl-2,3-dihydro-1H-indole involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key synthetic steps include the formation of the imidazothiazole ring system through cyclization reactions and the introduction of the 4-methoxyphenyl substituent via coupling reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.

In conclusion, 1-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl-2,3-dihydro-1H-indole (CAS No. 852134-62-4) represents a promising lead compound with diverse biological activities and therapeutic potential. Ongoing research continues to uncover new insights into its mechanisms of action and clinical applications. As further studies are conducted and more data become available, this compound is likely to play an increasingly important role in the development of novel therapies for a range of diseases.

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